molecular formula C26H32N2O7 B2788841 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide CAS No. 851403-85-5

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide

Cat. No. B2788841
CAS RN: 851403-85-5
M. Wt: 484.549
InChI Key: PJRORYZKUGMZLB-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is instrumental in the synthesis of various fused heterocycles. These heterocycles are significant due to their unique biological activities. The synthetic approaches utilizing this compound can lead to the creation of four-membered to seven-membered heterocycles .

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound exhibits properties that are valuable for drug discovery. It serves as a key intermediate in the development of new pharmacophores with potential therapeutic applications.

Biological Assays

The compound’s intriguing properties make it a candidate for use in biological assays. These assays can help in understanding the biological activity and pharmacokinetics of new drug candidates.

Antiviral Activity

Derivatives of this compound have shown promise in antiviral research. They can be designed to inhibit the replication of various viruses, contributing to the development of new antiviral drugs .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound’s derivatives can be explored for the treatment of chronic inflammatory diseases. This could lead to the development of novel anti-inflammatory agents .

Anticancer Research

Compounds derived from this chemical structure have been studied for their anticancer properties. They may inhibit the growth of cancer cells and could be used to design new anticancer drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine to form the desired product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "thionyl chloride", "2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: React 3,4,5-triethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "Step 2: Add 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product." ] }

CAS RN

851403-85-5

Product Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide

Molecular Formula

C26H32N2O7

Molecular Weight

484.549

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C26H32N2O7/c1-6-33-21-14-17(15-22(34-7-2)24(21)35-8-3)25(29)27-12-11-16-13-18-19(31-4)9-10-20(32-5)23(18)28-26(16)30/h9-10,13-15H,6-8,11-12H2,1-5H3,(H,27,29)(H,28,30)

InChI Key

PJRORYZKUGMZLB-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC

solubility

not available

Origin of Product

United States

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